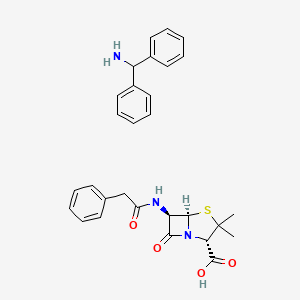

Penicillin G benzhydrylamine

Description

Penicillin G benzhydrylamine (CAS 1538-11-0) is a semi-synthetic penicillin derivative characterized by the incorporation of a benzhydrylamine moiety into the core β-lactam structure of benzylpenicillin (Penicillin G) . While its clinical applications are less extensively documented compared to other penicillin derivatives, structural analogs suggest its utility in sustained-release formulations or targeted drug delivery systems, particularly in osteomyelitic infections .

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;diphenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H13N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,13H,14H2/t11-,12+,14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFJTUGHFMTKSB-LQDWTQKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934818 | |

| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1,1-diphenylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-11-0 | |

| Record name | Penicillin G benzhydrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G benzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1,1-diphenylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, compound with α-phenylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZHYDRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3RD005B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G benzhydrylamine is synthesized by reacting potassium penicillin G with benzhydrylamine hydrochloride in a diluted acetone solution. The reaction involves the formation of a salt between penicillin G and benzhydrylamine .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same reaction conditions as in the laboratory. The process includes the purification of the product through crystallization and drying to obtain a stable form of the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The β-lactam ring in penicillin G benzhydrylamine undergoes hydrolysis under acidic or alkaline conditions, similar to penicillin G :

Acidic Conditions (pH < 3):

-

The β-lactam ring opens to form penillic acid derivatives.

-

Dominant pathway: Conversion to benzylpenillic acid via intermediate penicilloic acid .

Alkaline Conditions (pH > 8):

-

Hydrolysis yields penicilloic acid , with subsequent degradation to penaldic acid and other byproducts .

-

Reaction rate is accelerated by nucleophiles (e.g., hydroxide ions) .

Degradation Pathways:

Aminolysis and Side-Chain Reactivity

The benzhydrylamine side chain participates in nucleophilic substitution and epimerization reactions:

-

Epimerization at C-5 : The stereochemistry of the benzylpenicilloyl group can invert under physiological pH, forming (5S,6R) epimers, which exhibit reduced IgE binding affinity .

-

Aminolysis : Reaction with thiols or amines (e.g., proteins) forms covalent adducts, contributing to allergenic potential .

Enzymatic Reactions

-

Penicillin G Amidase (PGA) : Cleaves the amide bond between the β-lactam core and the benzhydrylamine side chain, releasing 6-aminopenicillanic acid (6-APA) and benzhydrylpenicilloic acid .

-

β-Lactamases : this compound is resistant to hydrolysis by many β-lactamases due to steric hindrance from the bulky benzhydrylamine group .

Enzyme Activity Comparison:

| Enzyme | Substrate Specificity | Inhibition by Benzhydrylamine |

|---|---|---|

| PGA | High (amide bond cleavage) | No |

| β-Lactamase TEM-1 | Low | Yes (steric hindrance) |

Immunological Reactions

The benzhydrylamine moiety modifies antigenic determinants:

-

Major Determinant : The (5R,6R)-benzylpenicilloyl group is recognized by IgE in allergic patients .

-

Minor Determinants : Degradation products like penilloic acid contribute to hypersensitivity reactions .

RAST Inhibition Assay Results :

| Inhibitor | % IgE Inhibition (Mean ± SD) |

|---|---|

| (5R,6R)-Bu-BPO | 92 ± 5 |

| (5S,6R)-Bu-BPO | 48 ± 12 |

| Mixture (1:1) | 67 ± 8 |

Stability and Degradation Kinetics

-

pH Dependency : Degradation is fastest at pH 2.5 (acidic) and pH 10 (alkaline), with t < 1 hour .

-

Thermal Stability : Decomposes at >60°C, releasing CO and forming penaldic acid .

Degradation Rate Constants :

| Pathway | Rate Constant (h) |

|---|---|

| Benzylpenillic acid | 0.15 |

| Benzylpenicilloic acid | 0.04 |

Scientific Research Applications

Penicillin G benzhydrylamine has numerous applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various penicillin derivatives.

Biology: Studied for its antibacterial properties and mechanisms of action.

Medicine: Used to treat bacterial infections, particularly those caused by gram-positive bacteria.

Industry: Employed in the production of semi-synthetic antibiotics and as a model compound for studying antibiotic resistance

Mechanism of Action

Penicillin G benzhydrylamine exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Key Structural Features:

- Penicillin G Benzhydrylamine : Features a benzhydrylamine group (diphenylmethylamine) attached to the penicillin core, increasing molecular weight and hydrophobicity .

- Penicillin G Benzathine : Contains a dihydrobenzene ring complexed with ethylenediamine, conferring prolonged release properties .

- Penicillin G Potassium : A water-soluble salt form with a potassium counterion, optimized for rapid absorption .

- Ampicillin: Distinguished by an amino group adjacent to the benzyl side chain, broadening its spectrum to include Gram-negative bacteria .

- Penicillin V (Phenoxymethylpenicillin): Substitutes the benzyl group with a phenoxymethyl group, enhancing acid stability for oral administration .

Pharmacokinetic and Efficacy Profiles

Table 1: Comparative Pharmacokinetic and Efficacy Data

Key Findings:

- Half-Life : Penicillin G Benzathine’s extended half-life (672 hours) enables monthly dosing for prophylaxis, whereas Penicillin G Potassium’s short half-life (3.2 hours) necessitates frequent administration . This compound’s pharmacokinetics remain underexplored but may mimic Benzathine due to structural similarities .

- Efficacy: Penicillin V demonstrates superior bactericidal activity (MBC) over Benzathine Penicillin G in treating rheumatic heart disease, likely due to improved bioavailability . Ampicillin’s amino group enhances Gram-negative coverage but increases susceptibility to β-lactamase hydrolysis .

Biological Activity

Penicillin G benzhydrylamine is a derivative of penicillin G, a widely used antibiotic known for its efficacy against various bacterial infections. This compound exhibits unique biological activities and pharmacological properties that warrant detailed examination. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound functions primarily as a bactericidal agent by inhibiting bacterial cell wall synthesis. It achieves this through the following mechanisms:

- Binding to Penicillin-Binding Proteins (PBPs) : The compound binds to specific PBPs located in the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This interaction leads to cell lysis due to weakened structural integrity .

- Inhibition of Autolysins : By interfering with autolysin inhibitors, this compound promotes bacterial cell death through autolytic processes .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Administered via intramuscular or intravenous routes, it demonstrates rapid absorption into systemic circulation.

- Distribution : The drug binds to serum proteins (45-68%), mainly albumin, affecting its bioavailability .

- Metabolism : Approximately 16-30% of an intramuscular dose is metabolized to penicilloic acid, an inactive form. Other minor metabolites include 6-aminopenicillanic acid .

- Elimination : The compound is primarily eliminated via renal pathways, with a half-life ranging from 0.4 to 0.9 hours in adults with normal renal function .

Biological Activity

This compound exhibits significant antibacterial activity against a range of pathogens:

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Highly effective | |

| Gram-negative bacteria | Moderate effectiveness | |

| Mycobacterium tuberculosis | Effective in high concentrations |

Case Studies

- Treatment of Syphilis : A systematic review indicated that benzathine penicillin G (a related compound) effectively treats syphilis with success rates between 90% to 100% after a single intramuscular dose . This underscores the potential application of this compound in similar contexts.

- Meningococcal Disease : A clinical study demonstrated that three days of intravenous benzyl penicillin treatment was sufficient for adults with meningococcal disease, highlighting its efficacy in severe infections .

- Tuberculosis Treatment : Research showed that high concentrations of benzylpenicillin could kill Mycobacterium tuberculosis effectively over a week, particularly when combined with β-lactamase inhibitors .

Adverse Effects and Allergies

While this compound is generally well-tolerated, it can cause allergic reactions in some patients. A notable case involved a patient developing severe anaphylaxis after prolonged exposure to benzylpenicillin without prior allergic symptoms . This emphasizes the need for careful monitoring during treatment.

Q & A

Q. What are the standard synthetic protocols for preparing Penicillin G benzhydrylamine and its derivatives?

- Methodological Answer : this compound derivatives can be synthesized via hydrogenation of benzaldehyde in the presence of ammonia and a platinum-carbon catalyst. Optimal conditions include a reaction temperature of 100–110°C, pressure of 5 MPa, and reaction time of 5 hours, yielding ~94% dibenzylamine (a precursor) . For Schiff base derivatives, a 3:1 molar ratio of acetophenone to benzhydrylamine, heated at 135°C for 4 hours followed by 165°C for 3 hours, is effective . Solid-phase peptide synthesis may employ benzhydrylamine resins via Leuckart reduction, with acid-labile bonds for peptide amide release .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural confirmation and purity assessment. For immobilized enzyme systems (e.g., Penicillin G Acylase on magnetic nanoparticles), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDX) validate nanomaterial composition and morphology . Spectrophotometric assays (e.g., IC₅₀, EC₅₀) quantify bioactivity .

Q. What are the NIH guidelines for reporting preclinical studies involving this compound?

- Methodological Answer : Follow NIH guidelines for detailed experimental replication, including reagent sources, instrument specifications, and statistical methods. Report animal/cell line models, sample sizes, and ethical approvals. Use predefined checklists for transparency in data collection and analysis .

Advanced Research Questions

Q. How can researchers optimize the immobilization of Penicillin G acylase (PGA) on magnetic nanoparticles to enhance catalytic activity?

- Methodological Answer : Key parameters include:

- Immobilization time : 4 hours maximizes enzyme loading before degradation .

- Enzyme concentration : 1.5 mg of PGA yields peak activity; excess causes aggregation .

- pH and temperature : Optimal activity occurs at pH 7.5 and 45°C for immobilized PGA, vs. pH 8.0 for free enzyme .

- Validation : Compare free vs. immobilized enzyme kinetics (e.g., Km, Vmax) and stability under thermal/pH stress .

Q. What experimental strategies can resolve contradictory data on enzyme activity between free and immobilized PGA under varying pH conditions?

- Methodological Answer : Conduct parallel experiments with controls to isolate pH effects. Use circular dichroism (CD) to analyze structural changes in PGA. Apply statistical tools (e.g., ANOVA) to assess significance of activity differences. Replicate studies across multiple pH buffers to identify confounding factors .

Q. How should researchers design a robust protocol to compare catalytic efficiency of this compound derivatives?

- Methodological Answer :

- Variables : Substrate concentration gradients, temperature/pH ranges, and enzyme-to-substrate ratios.

- Controls : Include negative (e.g., heat-inactivated enzyme) and positive (e.g., known inhibitors) controls.

- Data analysis : Calculate kinetic parameters (Km, kcat) using Lineweaver-Burk plots. Validate with triplicate runs and error margins .

Q. How can computational modeling predict this compound’s interaction with enzymes?

- Methodological Answer : Use molecular docking (e.g., AutoDock) to simulate binding affinities between benzhydrylamine derivatives and enzyme active sites. Validate with molecular dynamics (MD) simulations to assess stability. Cross-reference computational results with experimental kinetic data to refine models .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported yields during this compound synthesis?

Q. What steps ensure reproducibility in studies involving immobilized PGA?

- Methodological Answer : Standardize nanoparticle synthesis (e.g., Ni₀.₇Co₀.₃Fe₂O₄@SiO₂ size: ~21 nm) and enzyme loading protocols. Share raw data (e.g., SEM/TEM images, activity assays) in supplementary materials. Adhere to FAIR data principles for accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.